6-Bromo-3-nitropyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-nitropyridin-2-ol is a heterocyclic aromatic compound with the molecular formula C5H3BrN2O3 and a molecular weight of 218.99 g/mol . This compound features a pyridine ring substituted with a bromine atom at position 6, a nitro group at position 3, and a hydroxyl group at position 2. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-nitropyridin-2-ol typically involves the nitration of 6-bromopyridin-3-ol or the bromination of 2-nitropyridin-3-ol . One common method involves dissolving 3-hydroxy-2-nitropyridine in methanol and adding a solution of sodium methoxide at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-nitropyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or cesium carbonate in polar protic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Conversion to 6-bromo-3-aminopyridin-2-ol.
Oxidation: Formation of 6-bromo-3-nitropyridin-2-one.
Scientific Research Applications
6-Bromo-3-nitropyridin-2-ol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitropyridin-2-ol is not extensively documented. its chemical structure suggests that it may interact with various molecular targets through its electron-withdrawing nitro group and electron-donating hydroxyl group . These interactions could potentially inhibit or activate specific biochemical pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
2-Bromo-6-nitropyridin-3-ol: Similar structure but with different substitution pattern.
4,6-Dibromo-2-nitropyridin-3-ol: Contains an additional bromine atom.
6-Bromo-2-nitropyridin-3-amine: Features an amino group instead of a hydroxyl group.
Uniqueness: 6-Bromo-3-nitropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
6-bromo-3-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVQGAPQMITNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.